N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked via an ethyl chain to a piperazine ring substituted with a 4-methoxyphenylsulfonyl group. The hydrochloride salt enhances solubility and stability. Key structural elements include:
- Benzo[d][1,3]dioxole (methylenedioxyphenyl): A lipophilic aromatic moiety known for metabolic stability and receptor interaction .
- Piperazine ring: A flexible heterocycle with two nitrogen atoms, enabling hydrogen bonding and conformational adaptability .
- 4-Methoxyphenylsulfonyl substituent: A polar sulfonyl group with electron-donating methoxy substitution, likely influencing receptor affinity and solubility .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S.ClH/c1-28-17-3-5-18(6-4-17)31(26,27)24-12-10-23(11-13-24)9-8-22-21(25)16-2-7-19-20(14-16)30-15-29-19;/h2-7,14H,8-13,15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXEAZCORMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Methoxyphenyl Group:
Incorporation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is typically introduced through electrophilic aromatic substitution reactions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the methoxyphenyl group are key functional groups that interact with biological receptors, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing its benzodioxole carboxamide or substituted piperazine moieties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Piperazine vs. This may enhance interactions with polar receptor pockets (e.g., dopamine D3) .
Substituent Effects on Piperazine :
- The 4-methoxyphenylsulfonyl group introduces polarity and steric bulk, contrasting with dichlorophenyl () or methoxyphenyl () substituents. Sulfonyl groups typically increase aqueous solubility but may reduce blood-brain barrier permeability compared to lipophilic dichlorophenyl analogs .
The benzo[d][1,3]dioxole moiety, shared with and , is metabolically resistant to CYP450 enzymes, a trait advantageous for CNS drug design .
The sulfonyl group in the target compound may modulate selectivity or binding kinetics .
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O4S2 |
| Molecular Weight | 420.0 g/mol |
| CAS Number | 1189881-68-2 |
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
1. Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its potential as an acetylcholinesterase inhibitor . This mechanism is crucial for enhancing cholinergic neurotransmission, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds with similar structures have shown significant inhibition of acetylcholinesterase activity, suggesting a promising avenue for further research in cognitive enhancement therapies .
2. Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity against various cell lines. For instance, compounds with the benzo[d][1,3]dioxole structure have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table: Cytotoxic Activity Against Cancer Cell Lines
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research shows that benzodioxole derivatives can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes (COX-1 and COX-2). This suggests a dual role in both pain management and inflammation control .
The mechanism by which this compound exerts its effects primarily involves:
- Binding to Enzymatic Targets : As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing acetylcholine breakdown.
- Interference with Tubulin Dynamics : The compound disrupts microtubule formation in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Mediators : It may inhibit the expression or activity of pro-inflammatory cytokines or enzymes.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Neuroprotection : A study demonstrated that a related piperazine derivative improved cognitive function in animal models by enhancing cholinergic activity through acetylcholinesterase inhibition.
- Anticancer Screening : In vitro studies showed that compounds with the benzodioxole moiety significantly reduced viability in multiple cancer cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Assessment : Research indicated that derivatives exhibited reduced edema in animal models when administered prior to inflammatory stimuli, showcasing their potential as therapeutic agents in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves sequential coupling of the benzo[d][1,3]dioxole-5-carboxamide moiety to a piperazine sulfonyl intermediate via ethyl linkers. Critical steps include sulfonylation of the piperazine ring using 4-methoxybenzenesulfonyl chloride and subsequent carboxamide coupling under anhydrous conditions (e.g., DMF, EDC/HOBt). Purification via recrystallization (e.g., chloroform/methanol) or chromatography (silica gel, gradient elution) is essential to achieve >95% purity. Analytical validation requires ¹H/¹³C NMR, HRMS, and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?
- Methodology : Solubility profiling in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) is critical. Use dynamic light scattering (DLS) to detect aggregation. Stability studies under varying temperatures (4°C, −20°C) and pH (3–9) should include periodic HPLC analysis. For example, notes instability in acidic conditions (pH <5), necessitating lyophilization for long-term storage .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodology : ¹H NMR (DMSO-d6, 400 MHz) resolves aromatic protons (δ 6.8–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms sulfonyl (δ ~110 ppm) and carboxamide (δ ~165 ppm) functionalities. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion ([M+H]⁺ expected m/z ~558.2) .
Advanced Research Questions
Q. How can computational modeling optimize receptor binding studies for this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., dopamine D3 or 5-HT receptors) identifies key interactions: the 4-methoxyphenyl sulfonyl group may occupy hydrophobic pockets, while the benzo[d][1,3]dioxole moiety engages in π-π stacking. MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) .
Q. What strategies resolve contradictions in reported bioactivity data across cell lines?
- Methodology : Discrepancies (e.g., IC50 variability in cancer vs. normal cells) require orthogonal assays:
- Dose-response curves with ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI).
- Off-target profiling using kinome-wide screens (e.g., KinomeScan).
- Metabolic stability analysis (microsomal half-life) to rule out assay artifacts from compound degradation .
Q. How does enantiomeric purity impact pharmacological outcomes, and how can it be controlled?
- Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. In vitro assays comparing racemic vs. enantiopure forms often reveal divergent efficacy (e.g., shows a 10-fold difference in D3 receptor affinity between enantiomers). Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru) ensures >99% enantiomeric excess .
Experimental Design & Data Analysis
Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?
- Methodology :
- Oral bioavailability : Calculate AUC(0–24h) via LC-MS/MS after single-dose administration (rodents).
- BBB penetration : Measure brain/plasma ratio (Kp) 1h post-IV injection.
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the methoxy group) .
Q. How can researchers design robust SAR studies for piperazine sulfonyl derivatives?
- Methodology :
- Core modifications : Replace 4-methoxyphenyl with 2,3-dichlorophenyl ( ) or 2-fluorophenyl () to assess sulfonyl group tolerance.
- Linker optimization : Compare ethyl vs. butyl spacers ( ) for conformational flexibility.
- Bioisosteric replacements : Substitute benzo[d][1,3]dioxole with benzofuran () to evaluate aromatic stacking effects .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
